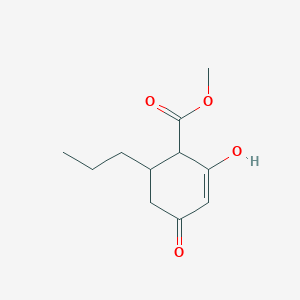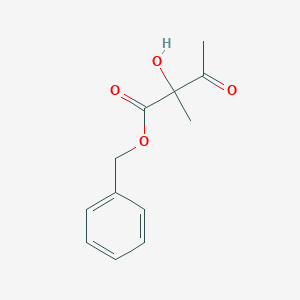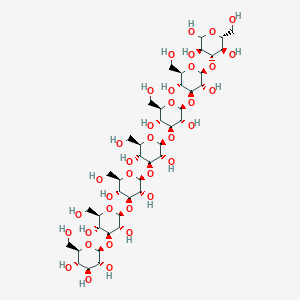
(R,R,S,R)-Nebivolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R,S,R)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its stereochemistry, which contributes to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,R)-Nebivolol involves multiple steps, including the formation of chiral centers. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process typically includes:
Formation of the Benzopyran Moiety: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the Hydroxy Group: This is achieved through selective oxidation reactions.
Formation of the Amino Alcohol:
Final Coupling: The final step involves coupling the amino alcohol with a suitable benzopyran derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale chiral synthesis techniques. These methods ensure high yield and purity, essential for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated derivatives of this compound.
Scientific Research Applications
(R,R,S,R)-Nebivolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral synthesis and stereochemistry.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its cardiovascular effects, particularly in the management of hypertension and heart failure.
Industry: Used in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
(R,R,S,R)-Nebivolol exerts its effects primarily through the blockade of beta-1 adrenergic receptors. This leads to a decrease in heart rate and myocardial contractility, reducing cardiac output and blood pressure. Additionally, this compound has vasodilatory properties, attributed to its ability to increase the release of nitric oxide from endothelial cells. This dual mechanism makes it effective in treating hypertension and heart failure.
Comparison with Similar Compounds
Atenolol: Another selective beta-1 blocker, but lacks the vasodilatory properties of (R,R,S,R)-Nebivolol.
Metoprolol: Similar in its beta-1 selectivity but differs in its pharmacokinetic profile.
Bisoprolol: Also a beta-1 selective blocker, but with different metabolic pathways.
Uniqueness of this compound: this compound stands out due to its unique combination of beta-1 selectivity and nitric oxide-mediated vasodilation. This dual action not only helps in reducing blood pressure but also improves endothelial function, offering additional cardiovascular benefits.
Properties
CAS No. |
920275-20-3 |
|---|---|
Molecular Formula |
C₂₃H₂₇F₂NO₃ |
Molecular Weight |
403.46 |
Synonyms |
(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)
